2,3-Diamino-4-(tert-butoxy)-4-oxobutanoic acid
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Overview
Description
Boc-2,3-Diaminopropionic acid: is a derivative of the amino acid 2,3-diaminopropionic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biochemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2,3-diaminopropionic acid.
Protection Step: The amino groups are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or chromatography to obtain pure Boc-2,3-Diaminopropionic acid.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated systems for the protection and purification processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products:
Oxidation: Oxidized derivatives of Boc-2,3-Diaminopropionic acid.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
Mechanism:
- Boc-2,3-Diaminopropionic acid exerts its effects primarily through its role as a precursor in the synthesis of peptides and other biologically active molecules .
Molecular Targets and Pathways:
- The compound targets specific enzymes and receptors, depending on the final product synthesized from it. For example, it can be used to create NMDA receptor agonists that interact with the glycine site of the receptor .
Comparison with Similar Compounds
Boc-2,3-Diaminopropionic acid: can be compared to other Boc-protected amino acids such as Boc-2,3-diaminobutyric acid and Boc-2,3-diaminopentanoic acid.
Uniqueness:
Properties
Molecular Formula |
C8H16N2O4 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,3-diamino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)5(10)4(9)6(11)12/h4-5H,9-10H2,1-3H3,(H,11,12) |
InChI Key |
ORQMDJMEJXAOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(=O)O)N)N |
Origin of Product |
United States |
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